
5-(Chloromethyl)-4-fluoro-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-4-fluoro-2-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position of the pyridine ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-fluoro-2-methylpyridine typically involves the chloromethylation of 4-fluoro-2-methylpyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and selectivity compared to traditional batch processes . The use of continuous flow reactors also enhances process safety and scalability.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-4-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced forms such as methyl-substituted pyridines are obtained.
科学的研究の応用
5-(Chloromethyl)-4-fluoro-2-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential drug candidates.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with antimicrobial, antiviral, or anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 5-(Chloromethyl)-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar in structure but contains a methoxy group instead of a fluorine atom.
5-Chloromethylfurfural: Contains a furan ring instead of a pyridine ring.
Uniqueness
5-(Chloromethyl)-4-fluoro-2-methylpyridine is unique due to the presence of both a fluorine atom and a chloromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
特性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
5-(chloromethyl)-4-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |
InChIキー |
CMTJCDDZGPYUAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




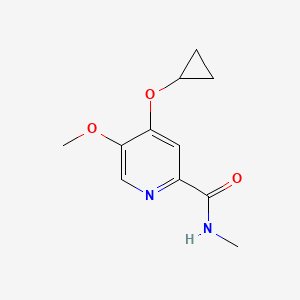
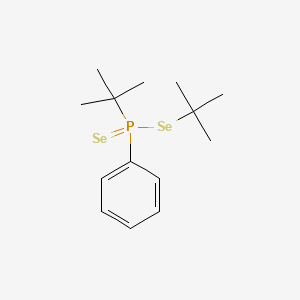

![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
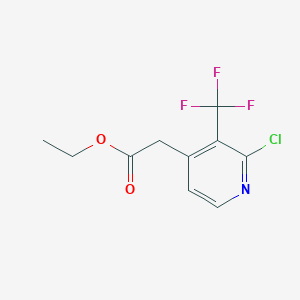
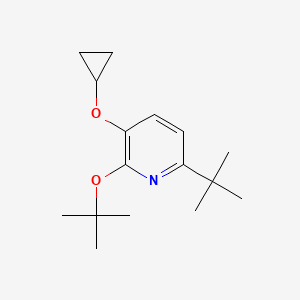
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)

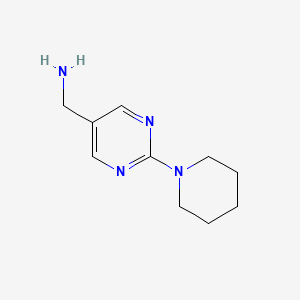
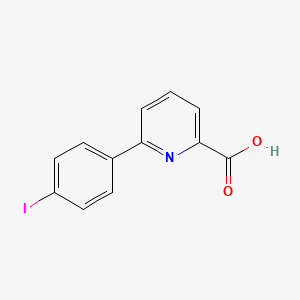
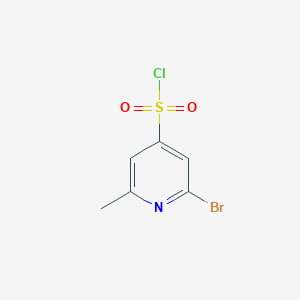
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)
